Cas no 91608-15-0 (Tris(2,4,6-trimethoxyphenyl)phosphine)

Tris(2,4,6-trimethoxyphenyl)phosphine structure
91608-15-0 structure
Nombre del producto:Tris(2,4,6-trimethoxyphenyl)phosphine
Número CAS:91608-15-0
MF:C27H33O9P
Megavatios:532.519289731979
MDL:MFCD00145467
CID:799952
PubChem ID:24864423

Tris(2,4,6-trimethoxyphenyl)phosphine Propiedades químicas y físicas

Nombre e identificación

    • Tris(2,4,6-trimethoxyphenyl)phosphine
    • Phosphine,tris(2,4,6-trimethoxyphenyl)-
    • tris(2,4,6-trimethoxyphenyl)phosphane
    • (2,4,6-tri-OMe-Ph)3P
    • P[2,4,6-(MeO)2C6H2]3
    • P[2,4,6-(OMe)3C6H2]3
    • Phosphine,tris(2,4,6-trimethoxyphenyl)
    • tri(2,4,6-trismethoxyphenyl)phosphine
    • tris(2,4,6-trimethoxylphenyl)phoshpine
    • TTMPP
    • Tris(2,4,6-trimethoxyphenyl)phosphine (ACI)
    • Tri-(2,4,6-trimethoxyphenyl)phosphine
    • Tris(2,4,6-trimethoxyphenyl)phosphine #
    • AKOS016009980
    • TTMPP cpd
    • MFCD00145467
    • SCHEMBL180252
    • CS-W009611
    • SY078309
    • Phosphine, tris(2,4,6-trimethoxyphenyl)-
    • E78080
    • DTXCID10286217
    • 91608-15-0
    • DTXSID60335128
    • AS-63150
    • MDL: MFCD00145467
    • Renchi: 1S/C27H33O9P/c1-28-16-10-19(31-4)25(20(11-16)32-5)37(26-21(33-6)12-17(29-2)13-22(26)34-7)27-23(35-8)14-18(30-3)15-24(27)36-9/h10-15H,1-9H3
    • Clave inchi: JQKHNBQZGUKYPX-UHFFFAOYSA-N
    • Sonrisas: O(C)C1C=C(OC)C(P(C2C(OC)=CC(OC)=CC=2OC)C2C(OC)=CC(OC)=CC=2OC)=C(OC)C=1

Atributos calculados

  • Calidad precisa: 532.18600
  • Masa isotópica única: 532.18621962g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 37
  • Cuenta de enlace giratorio: 12
  • Complejidad: 530
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 83.1Ų
  • Carga superficial: 0
  • Xlogp3: 4.3

Propiedades experimentales

  • Color / forma: solid
  • Punto de fusión: 155-160 °C (lit.)
  • Punto de ebullición: 645.5±55.0 °C at 760 mmHg
  • Punto de inflamación: 434.1±31.8 °C
  • Disolución: Insuluble (4.8E-4 g/L) (25 ºC),
  • PSA: 96.66000
  • Logp: 3.52220
  • Disolución: Not determined
  • Sensibilidad: air sensitive
  • Presión de vapor: 0.0±1.8 mmHg at 25°C

Tris(2,4,6-trimethoxyphenyl)phosphine Información de Seguridad

Tris(2,4,6-trimethoxyphenyl)phosphine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB111752-10 g
Tris(2,4,6-trimethoxyphenyl)phosphine, min. 97%; .
91608-15-0
10g
€228.00 2023-06-24
TRC
T886448-500mg
Tris(2,4,6-trimethoxyphenyl)phosphine
91608-15-0
500mg
$69.00 2023-05-17
Alichem
A019112692-10g
Tris(2,4,6-trimethoxyphenyl)phosphine
91608-15-0 95%
10g
$332.80 2023-08-31
Chemenu
CM282958-10g
Tris(2,4,6-trimethoxyphenyl)phosphine
91608-15-0 95%
10g
$370 2021-06-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-8015-2g
Tris(2,4,6-trimethoxyphenyl)phosphine
91608-15-0 min.97%
2g
698CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-NW498-200mg
Tris(2,4,6-trimethoxyphenyl)phosphine,min.97%
91608-15-0 97%
200mg
¥100.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-8015-2g
Tris(2,4,6-trimethoxyphenyl)phosphine
91608-15-0 min.97%
2g
698.0CNY 2021-07-12
abcr
AB111752-2 g
Tris(2,4,6-trimethoxyphenyl)phosphine, min. 97%; .
91608-15-0
2g
€65.40 2023-06-24
Chemenu
CM282958-10g
Tris(2,4,6-trimethoxyphenyl)phosphine
91608-15-0 95%
10g
$370 2024-07-20
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
600479-5g
Tris(2,4,6-trimethoxyphenyl)phosphine
91608-15-0 97%
5g
¥780.0 2024-07-19

Tris(2,4,6-trimethoxyphenyl)phosphine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Butyllithium
1.2 Reagents: Triphenylphosphine Solvents: Diethyl ether
1.3 Reagents: Water Solvents: Water
Referencia
Mercury(II) halide complexes of tertiary phosphines. Part XVII. Complexes of the very basic and sterically demanding ligand, tris(2,4,6-trimethoxyphenyl)phosphine (TMPP) of stoichiometry (TMPP)x(HgX2)y (X = Cl, Br, I; x = 1, 2; y = 1: x = 2, y = 3: X = I; x = 1, y = 2). Crystal structures of the monomeric 1:1 complexes (TMPP)HgX2 (X = Br, I) and (TMPP)(HgI2)2
Bell, Norman A.; Coles, Simon J.; Constable, Christopher P.; Hursthouse, Michael B.; Light, Mark E.; et al, Polyhedron, 2002, 21(18), 1845-1855

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
A highly basic and nucleophilic triphenylphosphine, tris(2,4,6-trimethoxyphenyl)phosphine, and related compounds
Wada, Masanori; Higashizaki, Shogo; Tsuboi, Aki, Journal of Chemical Research, 1985, (2), 38-9

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Trimethylphosphine Solvents: Toluene ,  Cyclopentyl methyl ether ;  12 h, 100 °C
Referencia
A clean and simple method for deprotection of phosphines from borane complexes
Demchuk, Oleg M. ; Jasinski, Radomir; Strzelecka, Dorota; Dziuba, Kamil; Kula, Karolina; et al, Pure and Applied Chemistry, 2018, 90(1), 49-62

Tris(2,4,6-trimethoxyphenyl)phosphine Raw materials

Tris(2,4,6-trimethoxyphenyl)phosphine Preparation Products

Tris(2,4,6-trimethoxyphenyl)phosphine Literatura relevante

Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91608-15-0)Tris(2,4,6-trimethoxyphenyl)phosphine
1730127
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe